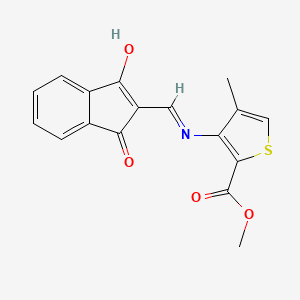

Methyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4-methylthiophene-2-carboxylate

Description

Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate is a thiazole-based compound featuring a thioureido linker conjugated to a 3-nitrobenzoyl group and an ethyl acetate side chain. The 3-nitrobenzoyl moiety introduces strong electron-withdrawing properties, which may enhance reactivity, alter solubility, and influence bioactivity compared to non-nitro-substituted analogs .

Properties

IUPAC Name |

methyl 3-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c1-9-8-23-16(17(21)22-2)13(9)18-7-12-14(19)10-5-3-4-6-11(10)15(12)20/h3-8,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMPGOXVCWGAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N=CC2=C(C3=CC=CC=C3C2=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4-methylthiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H17N1O4S1

- Molecular Weight : 341.39 g/mol

- Structural Characteristics : The compound features a dioxoindan moiety linked to a methylthiophene carboxylate, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the dioxoindan structure exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth through disruption of membrane integrity and interference with metabolic pathways .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptosis-related proteins.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer cell proliferation, thus slowing down tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Binding Affinity : It binds to active sites on enzymes or receptors, altering their activity.

- Signal Transduction Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

- Anticancer Study : A study involving this compound reported significant cytotoxic effects on human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.

- Microbial Inhibition : Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, demonstrating moderate antimicrobial activity .

Data Table

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to methyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4-methylthiophene-2-carboxylate exhibit notable antimicrobial properties. For instance, a study reported that certain derivatives showed good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.004 | E. coli |

| Compound B | 0.008 | S. aureus |

| Compound C | 0.015 | Bacillus cereus |

This highlights the potential of this compound and its derivatives in developing new antimicrobial agents.

Anti-inflammatory Properties

Another area of research has focused on the anti-inflammatory effects of this compound. Studies suggest that it may inhibit certain pathways involved in inflammation, making it a candidate for further investigation in treating inflammatory diseases .

Synthesis and Reaction Mechanisms

This compound can be synthesized through various methods, including Michael addition reactions with α-amino acids and subsequent cycloaddition processes . The synthesis pathway often involves the reaction of starting materials like (1,3-dioxoindan-2-ylidene)malononitrile with amino acids or their esters.

Table 2: Synthesis Pathways

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Michael Addition | (1,3-dioxoindan-2-ylidene)malononitrile + Amino Acid | Adducts |

| 2 | Cycloaddition | Adducts + N-methylmaleimide | Final Product: this compound |

Organic Electronics

The compound has shown promise in materials science, particularly in organic electronics where it can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its unique electronic properties make it suitable for enhancing charge transport and light emission efficiency .

Photovoltaic Cells

Research indicates that incorporating this compound into photovoltaic cells can improve their performance by increasing the absorption spectrum range and facilitating better charge separation .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis of thiophene-carboxylate derivatives typically involves multi-step reactions. For analogous compounds, key steps include:

- Core formation : Condensation of thiophene precursors with indan-dione derivatives under acidic or basic conditions.

- Esterification : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate carboxylate ester formation .

- Optimization : Adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:carbonyl) to enhance yields.

Table 1 : Example reaction parameters for similar thiophene derivatives:

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Core Formation | Acetic acid, reflux | 50–65% | |

| Esterification | DCC/DMAP, RT | 70–85% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

- Spectroscopy :

- Crystallography :

Table 2 : Key characterization parameters:

| Technique | Target Data | Critical Parameters |

|---|---|---|

| X-ray | Space group, unit cell dimensions | Resolution (<1.0 Å), Rint (<5%) |

| NMR | Coupling constants, multiplicity | Solvent suppression, decoupling |

Q. What safety precautions are necessary when handling this compound?

- Hazard Mitigation :

- Spill Management :

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be analyzed using graph set analysis?

Q. How can contradictions in reported biological activities of thiophene-carboxylate derivatives be resolved?

Q. How can computational modeling predict reactivity and biological interactions?

- Workflow :

- Docking studies : Use AutoDock/Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) .

- Molecular dynamics (MD) : Validate stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns simulations).

- DFT calculations : Predict electrophilic sites (e.g., C-5 of thiophene) for functionalization .

- Integration : Cross-validate computational results with crystallographic data (e.g., torsional angles from X-ray) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.